molecular formula C35H68O7PS+ B009157 Thion-dppa CAS No. 106249-23-4

Thion-dppa

Cat. No. B009157
M. Wt: 664 g/mol
InChI Key: KWNSHHYCPJCAQJ-MGBGTMOVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of diphenylphosphinic acid (dppa), which is a well-known compound with several applications in organic synthesis. Thion-dppa has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Thion-Thion-dppa has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been used in the synthesis of fluorescent probes, which have been studied for their applications in bioimaging and sensing. Moreover, thion-Thion-dppa has been studied for its potential applications in the treatment of cancer and other diseases.

Mechanism Of Action

Thion-Thion-dppa has been shown to act as a chelating ligand, which can form stable complexes with metal ions. The metal complexes of thion-Thion-dppa have been studied for their catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can selectively bind to certain biomolecules and emit fluorescence. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation.

Biochemical And Physiological Effects

Thion-Thion-dppa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. Thion-Thion-dppa has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Moreover, thion-Thion-dppa has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Thion-Thion-dppa has several advantages for lab experiments. It is easy to synthesize, and its metal complexes have been shown to have catalytic and biological activities. Thion-Thion-dppa has also been shown to be a fluorescent probe, which can be used for bioimaging and sensing. However, thion-Thion-dppa has some limitations for lab experiments. It is a toxic compound and requires caution while handling. Moreover, its mechanism of action in the treatment of cancer and other diseases is still under investigation.

Future Directions

Thion-Thion-dppa has several potential future directions in scientific research. It can be studied for its potential applications in the treatment of cancer and other diseases. Thion-Thion-dppa can also be used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic and biological activities. Moreover, thion-Thion-dppa can be further studied for its fluorescent properties and potential applications in bioimaging and sensing.
Conclusion
Thion-Thion-dppa is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a thionated derivative of Thion-dppa and can be synthesized using different methods. Thion-Thion-dppa has been shown to have several scientific research applications, including its use as a ligand in the synthesis of metal complexes and fluorescent probes. The mechanism of action of thion-Thion-dppa in the treatment of cancer and other diseases is still under investigation. Thion-Thion-dppa has several advantages for lab experiments, but it also has some limitations. Thion-Thion-dppa has several potential future directions in scientific research, and it can be further studied for its potential applications in various fields.

Synthesis Methods

Thion-Thion-dppa can be synthesized using different methods, including the reaction of Thion-dppa with sulfur or thionyl chloride, or by the reaction of Thion-dppa with phosphorus pentasulfide. The reaction of Thion-dppa with sulfur or thionyl chloride produces thion-Thion-dppa in moderate to high yields. However, this method requires the use of toxic and hazardous reagents such as thionyl chloride, which limits its applicability. The reaction of Thion-dppa with phosphorus pentasulfide is a more efficient and safer method for the synthesis of thion-Thion-dppa. This method produces thion-Thion-dppa in high yields and is easy to perform.

properties

CAS RN

106249-23-4

Product Name

Thion-dppa

Molecular Formula

C35H68O7PS+

Molecular Weight

664 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium

InChI

InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1

InChI Key

KWNSHHYCPJCAQJ-MGBGTMOVSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2-dipalmitoyl glycero-3-thiophosphate
thion-DPPA

Origin of Product

United States

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